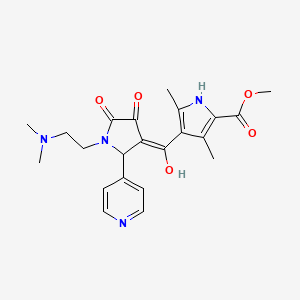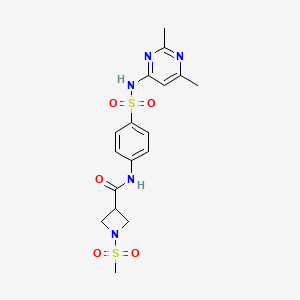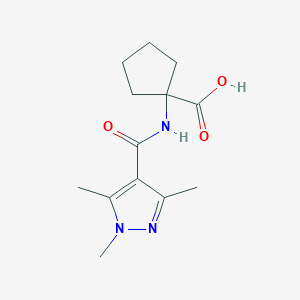
methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, is a complex organic molecule that appears to be related to various pyrrole and pyridine derivatives. These types of compounds are often studied for their potential pharmacological properties and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include the formation of intermediates such as dimethylaminomethylidene derivatives, as seen in the transformation of dialkyl acetone-1,3-dicarboxylates . Another related synthesis involves a retro-Claisen reaction leading to the formation of a pyridinium salt, which is then characterized by single-crystal X-ray diffraction . These methods highlight the complexity of synthesizing such compounds and the need for precise reaction conditions and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For instance, Density Functional Theory (DFT) and Atoms in Molecules (AIM) studies have been used to evaluate the molecular structure, spectroscopic properties, and multiple interactions in a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer . Similarly, the crystal structure of a pyridinium salt was confirmed by single-crystal X-ray diffraction, and its molecular geometry was supported by DFT and Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions involving related compounds can be quite diverse. For example, the transformation of dimethylaminomethylidene derivatives into various pyrazoles and pyridine derivatives demonstrates the reactivity of these compounds under different conditions . The formation of a new triazafulvalene system through a [2+2] cycloaddition followed by substitution reactions further illustrates the versatility of these molecules in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined through experimental and theoretical studies. Quantum chemical calculations can predict thermodynamic parameters, indicating the spontaneity and exothermic nature of the reactions . Spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy are employed to characterize the synthesized compounds . Additionally, the druglikeness, ADMET properties, and potential biological targets can be investigated, as seen in the study of a pyridinium salt's inhibition of carbonic anhydrase I .
Scientific Research Applications
Synthesis and Chemical Properties
This chemical compound has been studied in the context of organic synthesis and chemical reactions. For example, its reaction with diethyl oxalate has been explored to yield derivatives of 4-oxo-4H-pyran-2,5-dicarboxylate, which are significant in the formation of various acids and derivatives (Obydennov et al., 2013). Another study focuses on the preparation of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Catalytic Applications
The compound has been investigated for its catalytic properties. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for acylation of inert alcohols and phenols (Liu et al., 2014).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives of this chemical. For example, a study describes the synthesis of Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and its characterization (Singh et al., 2014).
Preclinical Drug Studies
The compound has been part of preclinical studies for potential pharmaceutical applications. An example is the study of AV0038, a derivative, for its solubility, stability, and anti-influenza properties in preclinical settings (Ivashchenko et al., 2014).
Synthesis of Isoxazolone Derivatives
It has been used in the synthesis of isoxazolone derivatives, where its reactivity under specific conditions was explored (Farahi et al., 2018).
properties
IUPAC Name |
methyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-12-15(13(2)24-17(12)22(30)31-5)19(27)16-18(14-6-8-23-9-7-14)26(11-10-25(3)4)21(29)20(16)28/h6-9,18,24,27H,10-11H2,1-5H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCBQFUWQODDPG-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)


![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)

![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

